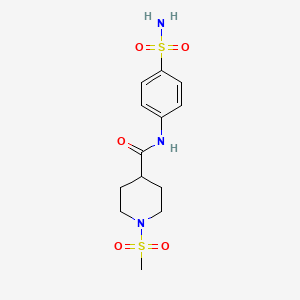![molecular formula C22H23N3O4 B6540206 3,5-dimethoxy-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzamide CAS No. 1021266-17-0](/img/structure/B6540206.png)
3,5-dimethoxy-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethoxy-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzamide, or 3,5-DMPB, is a synthetic compound derived from the benzamide family of compounds. It was first synthesized in 2003, and it has since been studied for its potential applications in scientific research.
Applications De Recherche Scientifique
3,5-DMPB has been studied for its potential applications in scientific research. It has been investigated as a possible inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. 3,5-DMPB has also been studied for its potential use as a therapeutic agent for Alzheimer’s disease and other neurological disorders. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Mécanisme D'action
3,5-DMPB has been found to act as an inhibitor of AChE, which is involved in the breakdown of acetylcholine. By inhibiting AChE, 3,5-DMPB increases the levels of acetylcholine in the brain, which can improve memory and learning. Additionally, 3,5-DMPB has been found to inhibit the growth of cancer cells by blocking the action of certain proteins that are involved in cell growth and division.
Biochemical and Physiological Effects
3,5-DMPB has been found to have a number of biochemical and physiological effects. In animal studies, it has been found to improve memory and learning, and it has also been found to reduce inflammation. Additionally, 3,5-DMPB has been found to reduce the levels of certain inflammatory markers, such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-DMPB has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it is non-toxic and has a low cost. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are several potential future directions for the research on 3,5-DMPB. One potential direction is to further investigate its potential use as a therapeutic agent for Alzheimer’s disease and other neurological disorders. Additionally, further research could explore its potential use in the treatment of cancer and other diseases. Additionally, further research could investigate its potential use as an inhibitor of AChE and its potential effects on memory and learning. Finally, further research could explore the potential use of 3,5-DMPB in combination with other therapeutic agents.
Méthodes De Synthèse
3,5-DMPB can be synthesized in a two-step process. The first step involves the condensation of 3-aminopropylbenzamide with 6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl chloride, which is then followed by a reaction with 3,5-dimethoxybenzaldehyde. This two-step process yields 3,5-DMPB in a yield of around 80%.
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-28-18-13-17(14-19(15-18)29-2)22(27)23-11-6-12-25-21(26)10-9-20(24-25)16-7-4-3-5-8-16/h3-5,7-10,13-15H,6,11-12H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHCQRKCHQOHIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-2-methyl-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6540125.png)
![1-(3-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide](/img/structure/B6540137.png)
![1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide](/img/structure/B6540145.png)



![1-methanesulfonyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}piperidine-4-carboxamide](/img/structure/B6540164.png)
![1-methanesulfonyl-N-[4-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B6540169.png)
![N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]furan-2-carboxamide](/img/structure/B6540188.png)
![2-(4-fluorophenyl)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]acetamide](/img/structure/B6540214.png)
![N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methylbenzamide](/img/structure/B6540236.png)
![N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethyl)benzamide](/img/structure/B6540241.png)
![N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}furan-2-carboxamide](/img/structure/B6540247.png)
![N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-carboxamide](/img/structure/B6540249.png)